molecular formula C16H32O2 B1459829 Palmitic acid-d4-2 CAS No. 75736-57-1

Palmitic acid-d4-2

Cat. No.: B1459829
CAS No.: 75736-57-1
M. Wt: 260.45 g/mol
InChI Key: IPCSVZSSVZVIGE-NZLXMSDQSA-N
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Description

Palmitic acid-d4-2 is a deuterated fatty acid, specifically a stable isotope-labeled version of hexadecanoic acid, also known as palmitic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 11th and 12th carbon positions. It is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palmitic acid-d4-2 typically involves the deuteration of hexadecanoic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the fatty acid molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to achieve high purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

Palmitic acid-d4-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes and carboxylic acids.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Deuterated aldehydes and carboxylic acids.

    Reduction: Deuterated alcohols.

    Substitution: Deuterated derivatives with different functional groups.

Scientific Research Applications

Palmitic acid-d4-2 is widely used in scientific research due to its stable isotope labeling. Some applications include:

    Chemistry: Used as a tracer in metabolic studies to investigate fatty acid metabolism and lipid biosynthesis.

    Biology: Employed in studies of cell membrane dynamics and lipid-protein interactions.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.

    Industry: Applied in the development of deuterated drugs and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Palmitic acid-d4-2 involves its incorporation into biological systems where it mimics the behavior of natural fatty acids. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to track the compound’s distribution and metabolism. The molecular targets and pathways involved include enzymes responsible for fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase.

Comparison with Similar Compounds

Palmitic acid-d4-2 can be compared with other deuterated fatty acids, such as:

    Hexadecanoic-2,2,3,3-d4acid: Deuterated at the 2nd and 3rd carbon positions.

    Octadecanoic-11,11,12,12-d4acid: An 18-carbon fatty acid deuterated at the 11th and 12th positions.

Uniqueness

This compound is unique due to its specific deuteration pattern, which provides distinct advantages in metabolic studies and analytical applications. Its stable isotope labeling allows for precise tracking and quantification in complex biological systems.

Properties

IUPAC Name

11,11,12,12-tetradeuteriohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCC)C([2H])([2H])CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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